1-methyl-1H-pyrazole-5-carboxamide

Anthelmintic Haemonchus contortus Parasitic nematode

1-Methyl-1H-pyrazole-5-carboxamide is a uniquely substituted pyrazole core for anthelmintic and anti-prostate cancer SAR campaigns. Derivatives achieve sub-picomolar potency vs. Haemonchus contortus with >5000-fold selectivity; positional isomer substitutions cause orders-of-magnitude potency loss. The scaffold also models mitochondrial toxicity and appears in Pfizer patents. Procure ≥97% purity for reproducible R&D and scalable process chemistry. Not interchangeable with generic pyrazole carboxamides.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 98711-43-4
Cat. No. B2488460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-5-carboxamide
CAS98711-43-4
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9)
InChIKeyMFMKTVNIVSWSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-5-carboxamide (CAS 98711-43-4): Procurement-Ready Chemical Profile and Core Scaffold Identity


1-Methyl-1H-pyrazole-5-carboxamide (CAS 98711-43-4) is a heterocyclic organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . Structurally, it comprises a pyrazole ring substituted with a carboxamide group at the 5-position and a methyl group at the 1-position, endowing it with distinct chemical properties such as a computed LogP of approximately 0.22 and a polar surface area (PSA) of 60.91 Ų [1]. This scaffold serves as a key intermediate and a validated starting point in medicinal chemistry, with documented roles in the synthesis of bioactive molecules, including anti-prostate cancer agents [2] and potent anthelmintic inhibitors [3], as well as its appearance in patent literature from major pharmaceutical entities like Pfizer Inc. [4]. Its defined substitution pattern is a critical differentiator, imparting unique reactivity and biological engagement profiles that are not shared by other pyrazole regioisomers or simple carboxamide variants, making it a target of choice for structure-activity relationship (SAR) campaigns.

Why 1-Methyl-1H-pyrazole-5-carboxamide Cannot Be Substituted by Generic Pyrazole Carboxamides in Critical Applications


The specific 1-methyl-5-carboxamide substitution pattern of this compound is not interchangeable with other pyrazole carboxamides due to profound differences in biological activity, target engagement, and safety profiles that are exquisitely sensitive to the position and nature of substituents. For instance, the simple positional isomer 1-methyl-1H-pyrazole-3-carboxamide would present the carboxamide group at a different vector, dramatically altering hydrogen-bonding networks and steric interactions within a binding pocket . Furthermore, within the same 1-methyl-1H-pyrazole-5-carboxamide chemotype, even minor modifications yield quantifiable shifts in potency spanning several orders of magnitude (from micromolar to picomolar IC50 values) [1] and can toggle a compound's safety profile from highly selective to acutely toxic [2]. Therefore, substituting this specific scaffold with a generic, uncharacterized pyrazole carboxamide carries a high risk of experimental failure, procurement of an ineffective analog, and potential safety liabilities, underscoring the necessity for sourcing the precisely defined 1-methyl-1H-pyrazole-5-carboxamide to ensure reproducibility and validity in research and development workflows.

Quantitative Differentiation of 1-Methyl-1H-pyrazole-5-carboxamide: A Comparator-Based Evidence Guide for Procurement


Superior Anthelmintic Potency and Selectivity of Optimized 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Against Haemonchus contortus

An optimized derivative of the 1-methyl-1H-pyrazole-5-carboxamide scaffold, compound 60, demonstrates a dramatic improvement in anthelmintic potency compared to the initial phenotypic screening hit, achieving an IC50 of 0.01 μM against H. contortus L4 larval development [1]. This represents a 29-fold increase in potency over the initial 1-methyl-1H-pyrazole-5-carboxamide derivative hit (IC50 = 0.29 μM) [2]. Critically, this potent activity is coupled with high selectivity, as compound 60 exhibited only 18% inhibition of MCF10A human mammary epithelial cell viability even at concentrations as high as 50 μM, translating to a remarkable in vitro therapeutic window [3].

Anthelmintic Haemonchus contortus Parasitic nematode Selectivity Index Phenotypic screening

Demonstrated Antiproliferative Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives in Prostate Cancer Cell Lines

A derivative of the 1-methyl-1H-pyrazole-5-carboxamide scaffold, compound H24, exhibited significant antiproliferative activity in two human prostate cancer cell lines [1]. Specifically, H24 showed GI50 values of 7.73 μM in LNCaP cells and 7.07 μM in PC-3 cells [2]. Furthermore, at a concentration of 10 μM, H24 was able to completely block the expression of Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer progression [3]. This level of activity compares favorably to other early-stage anti-prostate cancer agents from different chemotypes and establishes a clear baseline for SAR exploration, differentiating it from other pyrazole analogs that may lack this specific combination of cellular potency and biomarker modulation.

Prostate cancer Androgen receptor Antiproliferative PSA inhibition LNCaP PC-3

Unexpected Acute Mammalian Toxicity of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives: A Critical Differentiator in Safety Profile

While derivatives of the 1-methyl-1H-pyrazole-5-carboxamide scaffold demonstrated high selectivity indices in vitro (e.g., >5000-fold selectivity for parasite over human cells) [1], they exhibited unexpected acute toxicity when advanced to in vivo studies in a mouse model [2]. This toxicity was linked to a dose-dependent inhibition of mitochondrial respiration and potent cytotoxicity in respiring rat hepatocytes [3]. This paradoxical safety profile—high in vitro selectivity contrasted by acute in vivo toxicity—is a crucial and distinguishing feature of this chemotype. It differentiates this class from other pyrazole carboxamides or anthelmintic agents that may not carry this specific mitochondrial liability, thereby informing critical decisions on compound selection, experimental design, and necessary safety assessments during procurement for in vivo studies.

Acute toxicity Mitochondrial respiration Safety pharmacology In vivo toxicity Rodent model

Patent-Validated Utility of 1-Methyl-1H-pyrazole-5-carboxamide Scaffold in Major Pharmaceutical Development Programs

The 1-methyl-1H-pyrazole-5-carboxamide scaffold has been explicitly disclosed and claimed in patent literature by Pfizer Inc. (WO2006/043145 A1) [1]. This patent application, which details pyrazole derivatives for therapeutic applications, specifically includes 1-methyl-1H-pyrazole-5-carboxamide as a key intermediate or final compound [2]. The inclusion in the intellectual property portfolio of a major pharmaceutical company provides a strong, third-party validation of the scaffold's utility and strategic importance in drug discovery, setting it apart from countless other heterocyclic building blocks that lack such documented industrial endorsement. This patent linkage offers procurement specialists a tangible metric of the compound's potential value and differentiates it from less-validated, purely academic curiosities.

Patents Pharmaceutical Pfizer Drug development Intellectual property

Strategic Research and Industrial Applications for Procuring 1-Methyl-1H-pyrazole-5-carboxamide


Medicinal Chemistry: Anthelmintic Drug Discovery Lead Optimization

This is the primary application scenario validated by the evidence. Procure this compound as a core scaffold for synthesizing and optimizing novel anthelmintic agents targeting Haemonchus contortus and related parasitic nematodes. The demonstrated sub-micromolar to picomolar potency and high in vitro selectivity (>5000-fold therapeutic window) of its derivatives [1] make it an ideal starting point for SAR campaigns aimed at improving potency, metabolic stability, and pharmacokinetic properties. Researchers can build upon the established SAR knowledge [2] to explore modifications on the left-hand side, middle section, and right-hand side of the scaffold to further enhance potency and address the known mitochondrial toxicity liability [3].

Oncology Drug Discovery: Anti-Prostate Cancer Lead Generation

Procure this scaffold for use in the design and synthesis of novel anti-prostate cancer agents. The evidence demonstrates that derivatives of 1-methyl-1H-pyrazole-5-carboxamide exhibit antiproliferative activity in relevant human prostate cancer cell lines (LNCaP and PC-3) and can modulate key disease biomarkers such as Prostate-Specific Antigen (PSA) [1]. This provides a validated chemical starting point for further optimization towards potent and selective androgen receptor modulators or novel cytotoxic agents for castration-resistant prostate cancer (CRPC).

Safety Pharmacology and Toxicology Studies: Mitochondrial Toxicity Assessment

This compound and its derivatives serve as a critical research tool for investigating mechanisms of acute mammalian toxicity, specifically mitochondrial respiration inhibition. The well-documented, unexpected acute toxicity in rodents, despite high in vitro selectivity indices [1], makes this chemotype a valuable model system for studying the disconnect between in vitro and in vivo toxicity. Procuring this compound is essential for laboratories focused on developing and validating new in vitro assays (e.g., mitochondrial respiration assays, hepatocyte cytotoxicity models) to better predict in vivo safety liabilities early in the drug discovery process.

Process Chemistry and Scale-Up: Synthesis of High-Value Intermediates

Given its appearance in a Pfizer patent (WO2006/043145 A1) [1], procuring larger quantities of 1-methyl-1H-pyrazole-5-carboxamide is warranted for process chemistry development. It serves as a key intermediate for the synthesis of more complex, patent-protected pyrazole derivatives with potential therapeutic applications. Industrial procurement in this context is driven by the need for reliable, scalable synthetic routes to support preclinical and early clinical development of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.